molecular formula C27H36N2O B5019513 1-Carbazol-9-yl-3-dicyclohexylamino-propan-2-ol

1-Carbazol-9-yl-3-dicyclohexylamino-propan-2-ol

Cat. No.: B5019513
M. Wt: 404.6 g/mol
InChI Key: NCJMNXZJBOYBDD-UHFFFAOYSA-N
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Description

1-Carbazol-9-yl-3-dicyclohexylamino-propan-2-ol is an organic compound belonging to the class of carbazoles. Carbazoles are known for their tricyclic structure, which includes a pyrrole ring fused on either side to a benzene ring.

Preparation Methods

The synthesis of 1-Carbazol-9-yl-3-dicyclohexylamino-propan-2-ol typically involves multiple steps One common synthetic route includes the reaction of carbazole with a suitable alkylating agent to introduce the propan-2-ol moietyThe reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like potassium carbonate .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Carbazol-9-yl-3-dicyclohexylamino-propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce various alkyl or acyl groups .

Scientific Research Applications

1-Carbazol-9-yl-3-dicyclohexylamino-propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Carbazol-9-yl-3-dicyclohexylamino-propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The compound’s effects on molecular targets such as protein kinases and ion channels are of particular interest in the context of its potential therapeutic applications .

Comparison with Similar Compounds

1-Carbazol-9-yl-3-dicyclohexylamino-propan-2-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-carbazol-9-yl-3-(dicyclohexylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O/c30-23(19-28(21-11-3-1-4-12-21)22-13-5-2-6-14-22)20-29-26-17-9-7-15-24(26)25-16-8-10-18-27(25)29/h7-10,15-18,21-23,30H,1-6,11-14,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJMNXZJBOYBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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